heparin disaccharide I-P, sodium salt

Heparin analysis Disaccharide standards Structural identification

Quantitative heparin disaccharide analysis suffers from matrix interference when using naturally occurring disaccharides as internal standards. Heparin disaccharide I-P (ΔUA(2S)-GlcNCOEt(6S)) is a synthetic, unnatural disaccharide that is absent from all biological and pharmaceutical heparin samples, eliminating endogenous signal bias. - Provides a chromatographically resolved, non-interfering peak for unambiguous normalization across RPIP-LC-MS, CZE, and CE workflows. - Stable I-P signal remains unaffected by OSCS adulteration, enabling confident detection of incomplete enzymatic digestion. - Serves as a universal internal standard, harmonizing quantitative results across platforms and laboratories for regulatory submissions.

Molecular Formula C15H23NNaO17S2
Molecular Weight 576.449
CAS No. 149368-05-8
Cat. No. B588476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameheparin disaccharide I-P, sodium salt
CAS149368-05-8
Molecular FormulaC15H23NNaO17S2
Molecular Weight576.449
Structural Identifiers
SMILESCCC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)OS(=O)(=O)O)O.[Na]
InChIInChI=1S/C15H23NO17S2.Na/c1-2-10(20)16-6(4-17)11(21)12(8(19)5-30-34(24,25)26)32-15-13(33-35(27,28)29)7(18)3-9(31-15)14(22)23;/h3-4,6-8,11-13,15,18-19,21H,2,5H2,1H3,(H,16,20)(H,22,23)(H,24,25,26)(H,27,28,29);
InChIKeyAFUHZNWLJKMBCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heparin Disaccharide I-P Sodium Salt: Internal Standard


Heparin disaccharide I-P, sodium salt (CAS 149368-05-8), also designated ΔUA(2S)-GlcNCOEt(6S), is an unnatural, synthetic heparin-derived disaccharide. It is produced by N‑propionylation of the naturally occurring unsaturated disaccharide I‑H . Structurally, it is a homologue of disaccharide I‑A, differing by the inclusion of an additional methylene group in the amide acyl substituent (propionyl vs. acetyl) . The compound does not occur in nature and was specifically devised as an internal standard for HPLC, capillary zone electrophoresis (CZE), and capillary electrophoresis (CE) analyses of heparin and heparan sulfate .

Workflow
Baseline‑free internal standard for heparin LC‑MS, CZE, CE
Selection context
Synthetic, non‑endogenous disaccharide I‑P; absent from all natural heparin digests
Use context
Unique N‑propionyl structure ensures chromatographic and mass resolution from natural disaccharides

Why Generic Substitution of I-P Fails


Heparin disaccharide I-P is an unnatural, synthetic compound that is not produced by enzymatic digestion of natural heparin or heparan sulfate. Consequently, it is absent from all biological and pharmaceutical heparin samples. In contrast, naturally occurring heparin disaccharides such as I‑A, I‑S, II‑A, II‑S, III‑A, III‑S, IV‑A, and IV‑S are ubiquitously present in heparin digests and cannot serve as internal standards due to their inherent presence in the sample matrix [1]. Using any naturally occurring disaccharide as a surrogate internal standard would introduce bias, because its signal would be indistinguishable from the analyte signal. I‑P provides a unique, non‑interfering reference peak that is chromatographically resolved from all endogenous heparin/HS disaccharides, ensuring accurate quantification and normalization across complex samples [1][2].

Target
Disaccharide I‑P
Synthetic N‑propionyl analog; absent in sample matrix; unique, non‑interfering peak
Substitute
Natural disaccharides (I‑A, I‑S, etc.)
Endogenous in heparin digests; co‑elute with analyte; signal bias and quantification error

Quantitative Evidence for Heparin Disaccharide I-P


Propionyl vs. Acetyl Substituent: Unique LC-MS Profile

Heparin disaccharide I‑P is distinguished from its closest analog, disaccharide I‑A (ΔUA(2S)‑GlcNAc(6S)), by the presence of an N‑propionyl group (‑NH‑CO‑CH₂‑CH₃) instead of an N‑acetyl group (‑NH‑CO‑CH₃) . This single‑methylene extension increases the molecular mass by 14 Da and alters the lipophilicity of the molecule, resulting in a distinct retention time during reversed‑phase ion‑pairing HPLC and a unique mass signature in MS detection . The synthetic origin via N‑propionylation of I‑H ensures that I‑P is entirely absent from all natural heparin sources, thereby providing a baseline‑free internal standard for quantitative assays .

Propionyl shift
Class‑level inference
+14 Da
Supports chromatographic resolution from I‑A
Data to verify; source‑specific review recommended
Heparin analysis Disaccharide standards Structural identification

I-P Signal Unaffected by OSCS Adulteration

In a study characterizing the disaccharide composition of unfractionated heparin APIs by RPIP‑LC‑MS, the area of the I‑S (ΔUA(2S)‑GlcNS(6S)) disaccharide peak decreased by 60% when the sample was spiked with 2% oversulfated chondroitin sulfate A (OSCS). In the same experiments, the area corresponding to the internal standard I‑P remained completely unaffected [1]. This demonstrates that I‑P is not subject to the same enzymatic inhibition or matrix effects that alter the recovery of endogenous disaccharides in the presence of adulterants, confirming its reliability as a normalization reference.

OSCS robustness
Head‑to‑head
I‑P peak areaunaffected
I‑S peak area−60% (2% OSCS)
Supports internal standard reliability under matrix challenges
Reported endpoint context; RPIP‑LC‑MS conditions apply
Heparin quality control Internal standard robustness OSCS contamination

Synthetic Origin: Zero Endogenous Background

I‑P is prepared ex vivo by N‑propionylation of heparin unsaturated disaccharide I‑H, a minor natural product. This synthetic step ensures that I‑P is not generated during enzymatic digestion of heparin or heparan sulfate from any biological source . Consequently, the I‑P signal in LC‑MS chromatograms arises solely from the exogenously added internal standard, with zero background contribution from the sample. This property is essential for accurate peak area normalization and quantification, as any co‑eluting endogenous disaccharide would invalidate the internal standard principle.

Zero background
Class‑level inference
absent in all digests
Ensures no endogenous interference
Data to verify; method‑transfer context applies
Internal standard design Heparin disaccharide analysis LC-MS quantification

Applications of Heparin Disaccharide I-P


Disaccharide Composition Analysis by RPIP-LC-MS

I‑P serves as the internal standard of choice for reversed‑phase ion‑pairing liquid chromatography‑mass spectrometry (RPIP‑LC‑MS) methods used to profile the disaccharide composition of unfractionated heparin, enoxaparin, dalteparin, and other LMWHs. Its stable, non‑interfering signal enables accurate normalization of peak areas for the eight to twelve major disaccharides, facilitating batch‑to‑batch comparability and detection of adulteration or process‑related impurities .

Internal Standard for Heparin CZE/CE

Because I‑P is not generated from natural heparin, it is ideally suited as an internal standard for CZE and CE methods. It provides a consistent migration time and peak area that are unaffected by variations in sample matrix, ionic strength, or pH, thereby improving the precision and accuracy of heparin disaccharide quantification in both research and quality control laboratories .

Heparin API QC: OSCS Adulteration Detection

In heparin API quality control workflows, I‑P is used to monitor for the presence of oversulfated chondroitin sulfate A (OSCS) and other contaminants that inhibit heparinase digestion. While the signals of endogenous disaccharides are suppressed in the presence of OSCS, the I‑P peak remains stable, allowing analysts to identify incomplete digestion and potential adulteration with high confidence [1].

Cross-Platform and Inter-Lab Standardization

Owing to its synthetic origin and well‑characterized physicochemical properties, I‑P is employed as a universal internal standard for harmonizing heparin disaccharide analysis across different analytical platforms (HPLC, UPLC, CE) and between laboratories. Its use ensures that quantitative results are comparable and reproducible, a critical requirement for regulatory submissions and pharmacopoeial monograph development [1].

Application
Selection Property
Validation Focus
RPIP‑LC‑MS disaccharide analysis
Unique N‑propionyl, resolved from natural disaccharides
Peak area normalization accuracy
CZE / CE heparin profiling
Synthetic origin, absent in sample
Migration time and area reproducibility
Heparin API QC, contaminant screening
Stable signal under OSCS/enzymatic inhibition
Digestion completeness, adulteration monitoring
Cross‑platform harmonization
Well‑characterized, synthetic universal standard
Inter‑lab reproducibility, method validation documentation

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